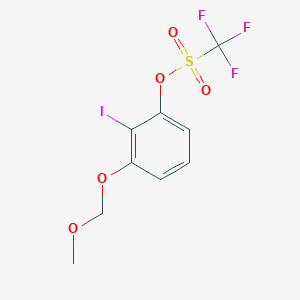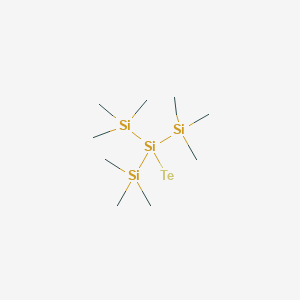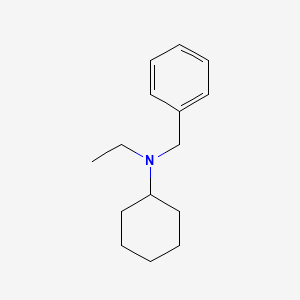
Acetic acid;ethenylsulfanylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;ethenylsulfanylmethanol is a compound that combines the properties of acetic acid and ethenylsulfanylmethanolIt is widely used in the chemical industry and is a key component of vinegar . Ethenylsulfanylmethanol is a compound that contains both a vinyl group and a sulfanyl group attached to a methanol molecule. This combination of functional groups makes this compound an interesting compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;ethenylsulfanylmethanol can be achieved through several methods. One common method involves the reaction of acetic acid with ethenylsulfanylmethanol under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature and pressure to ensure optimal yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes. One method involves the catalytic oxidation of acetaldehyde to produce acetic acid, which is then reacted with ethenylsulfanylmethanol. This process requires precise control of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;ethenylsulfanylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The vinyl group in ethenylsulfanylmethanol can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce alcohols or thiols .
Applications De Recherche Scientifique
Acetic acid;ethenylsulfanylmethanol has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Biology: It is used in biochemical studies to investigate the effects of sulfanyl and vinyl groups on biological systems.
Industry: This compound is used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials
Mécanisme D'action
The mechanism of action of acetic acid;ethenylsulfanylmethanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in redox reactions, where it donates or accepts electrons. The presence of both vinyl and sulfanyl groups allows the compound to engage in a wide range of chemical interactions, making it a versatile reagent in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid;ethenylsulfanylmethanol include:
Acetic acid: A simple carboxylic acid widely used in the chemical industry.
Ethenylsulfanylmethanol: A compound containing both vinyl and sulfanyl groups.
Formic acid: A simpler carboxylic acid with similar acidic properties.
Propionic acid: Another carboxylic acid with a slightly longer carbon chain.
Uniqueness
This compound is unique due to the presence of both vinyl and sulfanyl groups, which provide it with distinct chemical reactivity and versatility. This combination of functional groups allows the compound to participate in a wide range of chemical reactions, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
137501-50-9 |
|---|---|
Formule moléculaire |
C5H10O3S |
Poids moléculaire |
150.20 g/mol |
Nom IUPAC |
acetic acid;ethenylsulfanylmethanol |
InChI |
InChI=1S/C3H6OS.C2H4O2/c1-2-5-3-4;1-2(3)4/h2,4H,1,3H2;1H3,(H,3,4) |
Clé InChI |
SUQHWDGKFVBCDY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CSCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


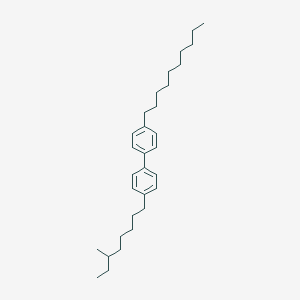
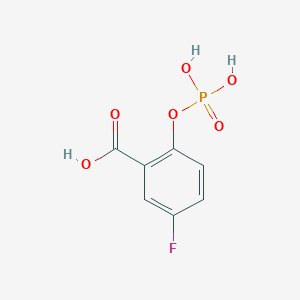
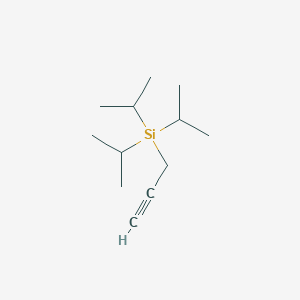
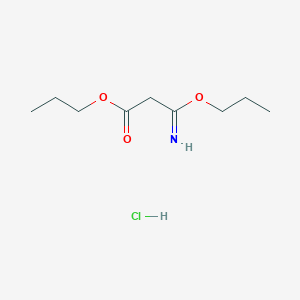
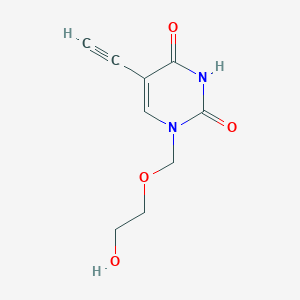
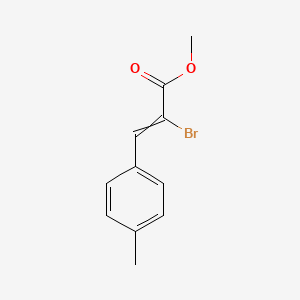


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
